6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole
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Overview
Description
6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with a chloro group at the 6-position and a pyrrolidinyl group at the 2-position
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes like cyclo-oxygenase (cox) in the body .
Mode of Action
Similar compounds have been shown to inhibit the activity of enzymes like cox, leading to a decrease in the production of prostaglandins .
Biochemical Pathways
6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole may potentially affect the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX enzymes, it could reduce the production of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
The bioavailability of similar compounds is generally influenced by factors such as solubility, stability, and the presence of functional groups that facilitate absorption and distribution .
Result of Action
Similar compounds have been shown to have anti-inflammatory and analgesic activities, likely due to their inhibition of prostaglandin production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as chloroacetaldehyde, under acidic conditions.
Pyrrolidinyl Substitution: The final step involves the substitution of the 2-position with a pyrrolidinyl group. This can be accomplished through nucleophilic substitution using pyrrolidine and a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and suitable solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.
Materials Science: It can be utilized in the synthesis of advanced materials, such as polymers or nanomaterials, with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity, receptor binding, or cellular processes.
Industrial Applications: It may be used in the development of agrochemicals, dyes, or other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)benzo[d]thiazole: Lacks the chloro group, which may affect its reactivity and binding properties.
6-Chloro-2-(morpholin-4-yl)benzo[d]thiazole: Contains a morpholine group instead of pyrrolidine, which can alter its chemical and biological properties.
6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole: Features a piperidine group, which may influence its pharmacokinetics and pharmacodynamics.
Uniqueness
6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole is unique due to the presence of both the chloro and pyrrolidinyl groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups with the benzothiazole core provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
6-chloro-2-pyrrolidin-1-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQNDRJFHDVCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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